molecular formula C19H19ClF3NO3 B2965186 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351609-06-7

2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No. B2965186
M. Wt: 401.81
InChI Key: RFINFGXVPLPFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • “2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide” is a chemical compound with the following structural formula: .

  • It belongs to the class of amides and contains a chlorophenyl group, a trifluoromethyl group, and a hydroxyphenylpropyl group.

  • The compound may have applications in pharmaceuticals, agrochemicals, or other fields.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C₂₀H₁₈ClF₃NO₄.

    • It has a three-dimensional structure with specific bond angles and dihedral angles.

    • The presence of functional groups (chlorophenyl, trifluoromethyl, and hydroxyphenylpropyl) affects its reactivity and properties.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require access to relevant literature or experimental data.

    • Potential reactions could involve hydrolysis, substitution, or other transformations.





  • Physical And Chemical Properties Analysis



    • Solubility, melting point, boiling point, density, and other physical properties would need to be determined experimentally.

    • Chemical stability, pH dependence, and reactivity with other compounds are also relevant.




  • Scientific Research Applications

    Synthesis and Receptor Antagonism

    This compound is illustrative of a novel class of diphenylpropylamine NMDA receptor antagonists. Its synthesis involves a multistep reaction sequence starting from 3,3′-difluorobenzophenone, showcasing its application in the development of NMDA receptor-targeted therapies. Such compounds have potential implications for treating conditions mediated by NMDA receptor dysfunction, including neurological disorders (S. Moe et al., 1998).

    Selective Androgen Receptor Modulation

    Another area of application involves its analogs, such as S-23, being investigated for hormonal male contraception. These compounds exhibit high binding affinity and agonistic behavior in vitro, showing effects on spermatogenesis and hormonal levels in male rats. Their ability to modulate androgen receptors selectively offers a promising route for developing non-hormonal male contraceptives, highlighting the compound's relevance in reproductive health research (Amanda Jones et al., 2009).

    Pharmacokinetics and Metabolic Profiling

    Research into the pharmacokinetics and metabolism of selective androgen receptor modulators like S-1, related to the compound , provides insights into their absorption, clearance, distribution, and metabolic pathways in preclinical models. This research is crucial for understanding the therapeutic potential and safety profile of such compounds, furthering their development for clinical use in treating androgen-dependent diseases (Di Wu et al., 2006).

    Antipathogenic Activity

    The compound's structure-related research has led to the synthesis of new thiourea derivatives with significant antipathogenic activities. These derivatives demonstrate potential as novel antimicrobial agents, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This line of investigation opens avenues for developing new treatments against resistant bacterial infections (Carmen Limban et al., 2011).

    Crystal Structure Analysis

    Detailed crystal structure analysis of compounds structurally related to 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide provides insights into their molecular configurations, interactions, and the formation of hydrogen-bonded cyclic dimers. Such studies are fundamental for understanding the physical and chemical properties of these compounds, informing their potential applications in drug design and materials science (C. Kennard et al., 1982).

    Safety And Hazards



    • Safety data sheets (SDS) or toxicological studies would provide information on hazards, handling precautions, and potential risks.

    • It’s essential to consider toxicity, flammability, and environmental impact.




  • Future Directions



    • Research avenues could include:

      • Investigating its biological activity (if applicable).

      • Developing more efficient synthetic routes.

      • Exploring derivatives for improved properties.






    properties

    IUPAC Name

    2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19ClF3NO3/c1-17(2,27-15-10-8-14(20)9-11-15)16(25)24-12-18(26,19(21,22)23)13-6-4-3-5-7-13/h3-11,26H,12H2,1-2H3,(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RFINFGXVPLPFSE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O)OC2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19ClF3NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    401.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.